molecular formula C16H17ClN2O2 B1384924 N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide CAS No. 1020055-94-0

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide

Cat. No.: B1384924
CAS No.: 1020055-94-0
M. Wt: 304.77 g/mol
InChI Key: QDXLMRZZFPNKTI-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide is a chemical research agent provided for laboratory and investigational applications. This compound belongs to the N-phenylbenzamide class of molecules, which have been identified in scientific literature as a scaffold of significant interest in medicinal chemistry for their potential antiviral properties . Specifically, structural analogs within this family, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), have demonstrated potent in vitro and in vivo activity against the Hepatitis B Virus (HBV), including strains resistant to current therapies like lamivudine . The proposed mechanism of action for related compounds involves the upregulation of the host restriction factor APOBEC3G (A3G), a strategy that offers a novel approach to suppressing viral replication distinct from existing nucleos(t)ide analogues . Other N-phenylbenzamide derivatives have also shown considerable activity against other viruses such as HCV and EV71, indicating the broad-spectrum potential of this chemical class . Researchers can utilize this high-purity compound to explore its specific biochemical properties, mechanism of action, and potential therapeutic applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-8-21-13-5-3-4-11(9-13)16(20)19-12-6-7-14(17)15(18)10-12/h3-7,9-10H,2,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXLMRZZFPNKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Propoxybenzoic Acid or Benzoyl Chloride Derivative

The 3-propoxy substituent on the benzamide ring is introduced typically by etherification of 3-hydroxybenzoic acid or its derivatives with propyl halides under basic or acidic conditions. Alternatively, methyl or ethyl ethers can be converted to propoxy groups via nucleophilic substitution reactions.

Once the 3-propoxybenzoic acid is obtained, it is converted into the corresponding benzoyl chloride using reagents such as thionyl chloride or phosphorus oxychloride, facilitating subsequent amide bond formation.

Preparation of 3-Amino-4-chloroaniline or Derivatives

The 3-amino-4-chlorophenyl moiety is often prepared by:

  • Nitration of 4-chlorobenzoic acid derivatives to introduce a nitro group at the 3-position.
  • Conversion of the nitro group to an amino group via catalytic hydrogenation or chemical reduction (e.g., using hydrazine hydrate with Raney nickel catalyst).
  • Isolation of 3-amino-4-chlorobenzanilide intermediates by reaction with aniline derivatives.

Patent CN105753731A describes a detailed preparation of 3-nitro-4-chlorobenzoyl aniline intermediates, followed by reduction to the corresponding amino compounds with high purity and yield (up to 99.3% purity and 70% yield) using Raney nickel catalyzed hydrogenation under controlled temperature and pressure conditions.

Amide Bond Formation

The core step is the formation of the amide bond between the 3-propoxybenzoyl chloride and the 3-amino-4-chlorophenyl amine. This is typically achieved by:

  • Reacting the benzoyl chloride derivative with the amine in an inert solvent such as chlorobenzene or dichloromethane.
  • Using a base (e.g., triethylamine) to neutralize the released HCl and drive the reaction to completion.
  • Controlling temperature (often 0–100°C) to optimize yield and purity.

This step is well-established in benzamide chemistry and is reported in several synthetic routes for related benzamide compounds.

Representative Detailed Preparation Method (Based on Patent CN105753731A and Related Literature)

Step Reagents & Conditions Product & Yield Notes
1. Preparation of 3-nitro-4-chlorobenzoyl aniline 3-nitro-4-chlorobenzoic acid (50 kg), aniline (27 kg), chlorobenzene (200 kg), thionyl chloride (40 kg), 70–100°C, 2 h 3-nitro-4-chlorobenzoyl aniline, 66.5 kg, 97% yield, 98.5% purity Reaction vessel 1000 L; filtration and drying steps included
2. Reduction to 3-amino-4-chlorobenzanilide 3-nitro-4-chlorobenzoyl aniline (55.4 kg), methyl alcohol (400 kg), NaOH (8.8–12.3 kg), Raney nickel (2.5 kg), H2 pressure 5–14 kg/cm², 80–105°C, 6 h 3-amino-4-chlorobenzanilide, 33.9 kg, 70% yield, 99.3% purity Hydrogenation under nitrogen atmosphere; catalyst removal by filtration
3. Preparation of 3-propoxybenzoyl chloride 3-propoxybenzoic acid, thionyl chloride or equivalent, reflux 3-propoxybenzoyl chloride Standard acid chloride preparation
4. Amide formation 3-amino-4-chlorobenzanilide + 3-propoxybenzoyl chloride, base (e.g., triethylamine), solvent, 0–100°C This compound Purification by crystallization or chromatography

Research Findings and Optimization Notes

  • The use of Raney nickel in hydrogenation provides high selectivity and purity for the reduction of nitro groups to amino groups without affecting chloro substituents.
  • Reaction temperature and pressure during hydrogenation are critical for yield optimization; typical conditions are 80–105°C and 5–14 kg/cm² hydrogen pressure.
  • The amide bond formation step benefits from controlled addition of benzoyl chloride to the amine solution to minimize side reactions and improve yield.
  • Purification steps such as recrystallization from suitable solvents enhance the product purity to over 99%.

Summary Table of Key Parameters

Parameter Value / Range Impact on Synthesis
Reaction temperature (amide formation) 0–100°C Controls reaction rate and side product formation
Hydrogenation temperature 80–105°C Ensures complete nitro reduction without dehalogenation
Hydrogen pressure 5–14 kg/cm² Affects reduction efficiency and catalyst activity
Catalyst Raney nickel (2.5 kg per ~50 kg substrate) High selectivity for nitro reduction
Solvent for amide formation Chlorobenzene or similar Good solubility and inertness
Yield of amide formation Typically >70% Dependent on purity of intermediates and reaction control
Purity of final product >99% Achieved by optimized reaction and purification

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can result in a wide range of substituted benzamides.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent and its ability to modulate certain biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Phenyl Group Substituents Key Structural Differences
This compound C₁₈H₂₁ClN₂O₂ 332.83 3-propoxy 3-amino-4-chloro Reference compound
N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide C₁₈H₂₁ClN₂O₂ 332.83 4-pentyloxy 3-amino-4-chloro Alkoxy chain length (C5 vs. C3) and position (4 vs. 3)
N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)benzamide C₁₈H₂₁ClN₂O₂ 332.83 2-isopentyloxy 3-amino-4-chloro Branched alkoxy chain at 2-position
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide C₁₅H₁₂ClN₃O₄ 333.73 4-chloro-3-nitro 3-acetamido Nitro (electron-withdrawing) vs. amino group
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide C₁₉H₁₉N₃O₄ 353.37 3-propoxy Oxadiazole-methoxyphenyl Heterocyclic oxadiazole ring substitution
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide C₁₄H₁₁Cl₂N₂O 309.16 None 3-amino-4-chloro; 4-Cl-3-Me Additional methyl and chlorine on phenyl ring

Key Observations:

Alkoxy Chain Modifications: Compounds with longer or branched alkoxy chains (e.g., pentyloxy or isopentyloxy in ) exhibit increased lipophilicity compared to the propoxy variant. This may enhance membrane permeability but reduce aqueous solubility .

Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound is electron-donating, which may stabilize intermediates in synthetic pathways or enhance hydrogen-bonding interactions in biological targets. In contrast, nitro groups () are strongly electron-withdrawing, increasing acidity of the benzamide NH and reducing nucleophilic reactivity .

Heterocyclic vs. Simple Benzamide Scaffolds :

  • The oxadiazole-containing compound () introduces a heterocyclic ring, which can enhance metabolic stability and provide additional sites for π-π stacking or hydrogen bonding in drug-receptor interactions .

Halogen Substitution :

  • Chlorine atoms in the target compound and its analogs (e.g., ) contribute to lipophilicity and may engage in halogen bonding, a critical feature in optimizing ligand-receptor binding .

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN2O2
  • Molecular Weight : 306.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to exhibit:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have demonstrated the ability to inhibit COX enzymes, leading to reduced inflammation and pain relief.
  • Tyrosine Kinase Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in regulating cell proliferation in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can activate caspases in cancer cell lines, indicating potential for inducing apoptosis through extrinsic pathways.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. Key findings include:

  • Selective Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar derivatives have shown selective inhibition of CDK4 over CDK2 and CDK1, suggesting a pathway for antitumor activity through cell cycle regulation.
CompoundTargetIC50 (µM)Effect
This compoundCDK4TBDInhibition
Derivative XEGFR5.0Inhibition

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects, particularly through modulation of mitochondrial pathways. The compound may enhance mitophagy via the PINK1-Parkin pathway, which is significant in neurodegenerative disease contexts .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study involving a cohort of cancer patients treated with a benzamide derivative showed improved survival rates among those receiving higher doses. Out of five patients treated with doses exceeding 4.3 GBq, three exhibited prolonged survival beyond two years .
  • Neuroprotection in Animal Models :
    • Animal studies have indicated that this compound may protect against neurodegeneration by modulating mitochondrial function and reducing oxidative stress markers .

Q & A

Q. Q: What are the standard synthetic routes for N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide, and how can intermediates be characterized?

A: The compound is typically synthesized via nucleophilic acyl substitution between 3-propoxybenzoyl chloride and 3-amino-4-chloroaniline. Key steps include:

  • Reaction Optimization : Conduct the reaction in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride). Use triethylamine (TEA) as a base to scavenge HCl .
  • Purification : Isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization : Validate purity and structure using:
    • 1H/13C NMR : Confirm aromatic proton environments (e.g., NH2 at δ ~5.5 ppm, propoxy CH2 at δ ~1.7 ppm) and carbonyl (C=O) at ~165–170 ppm .
    • Mass Spectrometry : Look for molecular ion peaks ([M+H]+) matching the molecular formula (C16H16ClN2O2).

Advanced Synthesis: Solvent and Catalyst Optimization

Q. Q: How can reaction yields be improved for derivatives of this compound?

A: Systematic screening of solvents (e.g., THF vs. DCM) and catalysts (e.g., DMAP vs. TEA) can enhance yields. For example:

  • Solvent Effects : Polar aprotic solvents like DMF may accelerate reactions but require lower temperatures to avoid byproducts.

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) at 5 mol% can improve acylation efficiency by stabilizing the transition state .

  • Yield Data :

    SolventCatalystYield (%)
    DCMTEA72
    THFDMAP85

Structural Analysis and Crystallography

Q. Q: What advanced techniques resolve structural ambiguities in similar benzamide derivatives?

A: X-ray crystallography is critical for confirming bond angles, torsional conformations, and hydrogen-bonding networks. For example:

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals .
  • Key Parameters :
    • Dihedral Angles : The benzamide and chlorophenyl planes may show a dihedral angle of 15–25°, indicating moderate conjugation .
    • Hydrogen Bonds : NH2 groups often form intermolecular H-bonds with carbonyl oxygens (O···H distances ~2.1 Å) .

Mechanistic Insights: Target Identification

Q. Q: How can researchers identify biological targets for this compound?

A: Hypothesis-driven approaches include:

  • Enzyme Assays : Test inhibition of bacterial acps-pptase, a target for similar benzamides, using radioisotope-labeled substrates (e.g., 14C-acyl carrier protein) .
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzyme active sites (e.g., binding affinity < −8 kcal/mol suggests strong inhibition) .

Data Contradictions: Bioactivity Variability

Q. Q: How should conflicting reports about antibacterial activity be addressed?

A: Discrepancies may arise from differences in bacterial strains or assay conditions. Mitigation strategies:

  • Standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays with Staphylococcus aureus (ATCC 29213) as a control .
  • Meta-Analysis : Compare logP values and solubility profiles across studies; poor aqueous solubility (<50 µg/mL) may reduce in vivo efficacy despite in vitro activity .

Applications in Drug Design

Q. Q: What structural modifications enhance this compound’s pharmacokinetic profile?

A: Advanced SAR (Structure-Activity Relationship) strategies include:

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF3) to improve membrane permeability .
  • Metabolic Stability : Replace the propoxy group with a cyclopropoxy moiety to reduce CYP450-mediated oxidation .

Safety and Handling

Q. Q: What precautions are necessary when handling this compound?

A:

  • Basic Protocol : Use PPE (gloves, goggles) and work in a fume hood. Store at −20°C under argon .
  • Advanced Handling : For derivatives with reactive groups (e.g., free NH2), avoid light exposure to prevent photodegradation (validate stability via TLC at t = 0, 24, 48 hrs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide
Reactant of Route 2
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N-(3-Amino-4-chlorophenyl)-3-propoxybenzamide

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